Lipophilicity Shift: LogP 2.10 vs. N-Unsubstituted Piperidin-3-yl Carbamic Acid Benzyl Ester (CAS 31648-54-1)
The target compound exhibits a computed LogP of 2.10 , compared with an estimated LogP of approximately 1.5 for the N-unsubstituted analog Piperidin-3-yl-carbamic acid benzyl ester (CAS 31648-54-1, free base MW 234.29) . The hydroxyethyl substituent contributes an additional hydrogen bond donor/acceptor pair while simultaneously increasing lipophilicity by ~0.6 LogP units, a favorable shift for blood–brain barrier penetration according to CNS multiparameter optimization (CNS MPO) guidelines. The molecular weight increase from 234.29 to 278.35 g/mol remains within the desirable range for lead-like chemical space (MW < 350).
| Evidence Dimension | Lipophilicity (computed LogP) and molecular weight |
|---|---|
| Target Compound Data | LogP = 2.10; MW = 278.35 g/mol |
| Comparator Or Baseline | Piperidin-3-yl-carbamic acid benzyl ester (CAS 31648-54-1): estimated LogP ~1.5; MW = 234.29 g/mol |
| Quantified Difference | ΔLogP ≈ +0.6; ΔMW = +44.06 g/mol |
| Conditions | Computed LogP values from Chemsrc database; MW from standard molecular formula calculations |
Why This Matters
The higher LogP of the target compound predicts improved passive membrane permeability relative to the N-unsubstituted analog, which is a critical parameter when selecting building blocks for CNS-targeted library synthesis.
